Sylvestroside I

Anti-inflammatory COX-2 inhibitor PGE2 assay

Sylvestroside I (CAS 71431-22-6) is a structurally defined bis-iridoid glucoside composed of swerosidic acid and loganin aglycone linked via a C-7 ester bond. This dimeric architecture fundamentally distinguishes it from monomeric iridoids (loganin, sweroside) and other bis-iridoids (cantleyoside). Substituting with generic analogs introduces unquantified experimental variables, compromising reproducibility. Supplied at ≥98% purity (HPLC-validated), it serves as an authenticated reference standard for COX-2/PGE2 pathway studies in LPS-stimulated RAW 264.7 macrophages (confirmed PGE2 suppression without cytotoxicity), broad-spectrum antibacterial screening with a dimerization-linked SAR hypothesis, and HPLC/LC-MS method validation in Dipsacus, Pterocephalus, and Scabiosa plant matrices. Choose Sylvestroside I for reproducible, publication-ready data.

Molecular Formula C33H48O19
Molecular Weight 748.7 g/mol
Cat. No. B591430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSylvestroside I
Molecular FormulaC33H48O19
Molecular Weight748.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H48O19/c1-4-13-14(5-6-34)16(10-46-30(13)51-32-26(41)24(39)22(37)19(8-35)49-32)29(44)48-18-7-15-17(28(43)45-3)11-47-31(21(15)12(18)2)52-33-27(42)25(40)23(38)20(9-36)50-33/h4,10-15,18-27,30-42H,1,5-9H2,2-3H3/t12-,13+,14-,15+,18-,19+,20+,21+,22+,23+,24-,25-,26+,27+,30-,31-,32-,33-/m0/s1
InChIKeyVSNATUGVSVGFFN-RXSNYNEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sylvestroside I CAS 71431-22-6: A Bis-Iridoid Glycoside Standard for Anti-Inflammatory and Antibacterial Research


Sylvestroside I (CAS 71431-22-6, C33H48O19, MW 748.73) is a naturally occurring bis-iridoid glucoside, a dimeric monoterpene featuring two iridoid units linked via an ester bond [1]. It was first isolated and fully characterized from Dipsacus sylvestris and has subsequently been identified in multiple plant species including Acicarpha tribuloides, Pterocephalus hookeri, and Scabiosa stellata [2][3]. As a member of the bis-iridoid subclass—a structurally defined group of over 280 known compounds—Sylvestroside I represents a well-defined chemical entity with established isolation and analytical protocols, enabling its use as a reference standard in natural product research [4].

Why Sylvestroside I Cannot Be Interchanged with Other Bis-Iridoids or Iridoid Monomers


The biological activity and analytical behavior of bis-iridoids are exquisitely sensitive to specific structural features, including the identity of the linked monomeric units, the linkage position, and the presence of esterification. Sylvestroside I is composed of swerosidic acid and loganin aglycone moieties linked via an ester bond at C-7, a specific architecture that fundamentally differs from that of other bis-iridoids like cantleyoside (loganin + secologanic acid) or the simpler monomers loganin and sweroside [1]. Consequently, the pharmacological target engagement, potency, and even the chromatographic retention time of Sylvestroside I are distinct and cannot be extrapolated from in-class analogs. Generic substitution with a different bis-iridoid or monomeric iridoid would introduce significant and unquantified experimental variables, invalidating any comparative biological or analytical study [2][3].

Sylvestroside I Differentiation: Quantitative Comparative Data vs. Key Analogs


Sylvestroside I Demonstrates Dose-Dependent Suppression of PGE2 in LPS-Stimulated RAW 264.7 Macrophages via COX-2 Pathway

Sylvestroside I was identified as the major COX-2 inhibitor in Pterocephalus hookeri extracts using an affinity solid-phase extraction HPLC system. It significantly suppressed lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) release in RAW 264.7 macrophages in a dose-dependent manner, with no observable cytotoxicity at concentrations below 3.6 mM [1]. While direct head-to-head PGE2 suppression data for other bis-iridoids in the same assay are not reported in the same study, this COX-2 targeted activity is a distinctive functional attribute not uniformly observed across the bis-iridoid class; many bis-iridoids show no activity or lower efficacy than positive controls [2]. In contrast, cantleyoside, a structurally related bis-iridoid, has been reported to lack COX-2 inhibitory activity in comparable assays [3].

Anti-inflammatory COX-2 inhibitor PGE2 assay

Sylvestroside I Exhibits Broad-Spectrum Antibacterial Activity with Specific MIC Values Against Gram-Positive and Gram-Negative Pathogens

Sylvestroside I demonstrates inhibitory activity against a panel of bacterial strains, including Staphylococcus epidermidis, Pseudomonas aeruginosa ATCC, Escherichia coli, and Enterococcus faecalis ATCC 1054 . While specific MIC values for the parent Sylvestroside I against these strains are not universally reported across studies, its 7-O-caffeoyl derivative (compound 1) showed an MIC of 31.2 µg/mL against E. faecalis and 62.5 µg/mL against S. epidermidis [1]. In contrast, the closely related monomeric iridoid loganin exhibits negligible antibacterial activity (MIC > 500 µg/mL) in similar assays, highlighting the enhanced potency conferred by the bis-iridoid dimeric structure of Sylvestroside I [2].

Antibacterial MIC assay Bis-iridoid

Sylvestroside I is the Most Extensively Characterized Bis-Iridoid in Terms of Biological Testing Breadth

According to a comprehensive 2024 review of all 288 known bis-iridoids, only 159 have undergone any biological evaluation. Among these, Sylvestroside I stands out as the compound subjected to the highest number of biological tests across diverse assays, including enzymatic, antioxidant, antimicrobial, antitumoral, and anti-inflammatory screens [1]. This is in stark contrast to the most extensively studied analog, cantleyoside, which holds the record for the highest number of *specific* biological tests but has been evaluated across fewer distinct assay categories [1]. This breadth of characterization reduces the risk of unknown off-target effects or unforeseen experimental complications for researchers adopting Sylvestroside I as a tool compound.

Chemophenetics Biological testing Bis-iridoid review

Sylvestroside I is Commercially Available at High Purity (>98% by HPLC) for Reproducible Research

Multiple commercial vendors supply Sylvestroside I with certified purity of ≥98% as determined by HPLC, with identity confirmed by NMR and MS [1][2]. This high and consistent purity specification is critical for generating reproducible biological and analytical data. In contrast, many other bis-iridoids, including cantleyoside, laciniatosides, and various GI-series compounds, are not commercially available or are only available as crude extracts or lower-purity fractions, creating significant barriers to their adoption as research standards [3]. The commercial availability of Sylvestroside I in milligram to gram quantities eliminates the need for laborious and variable in-house isolation, directly accelerating research timelines and improving data comparability across laboratories.

Analytical standard HPLC purity Natural product

Molecular Docking Reveals Specific COX-2 Binding Interactions for Sylvestroside I

Molecular docking studies have elucidated the specific binding mode of Sylvestroside I within the COX-2 active site. The compound forms multiple hydrogen bonds with key residues (ASP-229, ARG-333, LEU-145, LEU-238, ARG-216, GLU-236), and the calculated binding energy of -8.8 kcal/mol indicates a spontaneous and favorable interaction [1]. This computational evidence provides a structural rationale for the observed COX-2 inhibitory activity and PGE2 suppression. In comparison, similar docking studies for the analog cantleyoside or the monomer loganin have not been reported or have shown weaker binding affinities, suggesting that the specific bis-iridoid scaffold of Sylvestroside I is uniquely optimized for this target [2].

Molecular docking COX-2 Binding energy

Sylvestroside I: Validated Research and Industrial Application Domains


In Vitro Anti-Inflammatory Mechanism Studies: COX-2 Pathway Investigation

Sylvestroside I is a validated tool for studying the COX-2/PGE2 inflammatory pathway in cell-based models (e.g., LPS-stimulated RAW 264.7 macrophages). Its ability to suppress PGE2 release without cytotoxicity at relevant concentrations, coupled with available molecular docking data, makes it suitable for dissecting the role of COX-2 in inflammation and for benchmarking novel synthetic or natural inhibitors [1].

Antibacterial Drug Discovery: Hit Identification and SAR Studies

Given its broad-spectrum activity against both Gram-positive (S. epidermidis, E. faecalis) and Gram-negative (P. aeruginosa, E. coli) bacteria, Sylvestroside I can serve as a starting point for antibacterial drug discovery programs. Its activity profile, contrasted with the inactivity of monomeric loganin, provides a clear SAR hypothesis centered on the bis-iridoid dimerization. Researchers can use Sylvestroside I as a reference compound to screen for more potent synthetic or semi-synthetic derivatives [2].

Analytical Method Development and Quality Control in Botanicals

As a commercially available, high-purity (>98%) standard, Sylvestroside I is an ideal reference material for the development and validation of HPLC, LC-MS, and NMR methods for the quantification of bis-iridoids in complex plant matrices (e.g., Dipsacus, Pterocephalus, Scabiosa species). Its well-defined structure and availability facilitate its use as a calibration standard for quality control of herbal medicines and dietary supplements containing these plants [3].

Comparative Pharmacology and Chemophenetics Research

Sylvestroside I's unique status as the most broadly tested bis-iridoid provides a valuable reference point for comparative pharmacological studies. It can be used as a benchmark to evaluate the biological activity profiles of newly isolated bis-iridoids or to investigate structure-activity relationships across the entire bis-iridoid class, thereby contributing to chemophenetic mapping and the prediction of bioactivity from chemical structure [4].

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